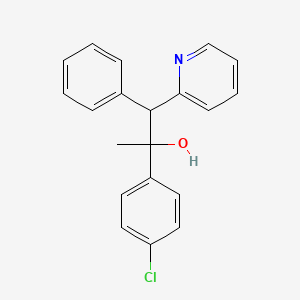
2,4,5-Trichlorophenyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorophenyl dihydrogen phosphate: 2,4,5-T , is a chemical compound with the molecular formula C6H4Cl3O4P. It is a white, odorless crystalline substance that is sparingly soluble in water. This compound has some potential hazards to human health .
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 2,4,5-T involves the reaction of 2,4,5-trichlorophenol with phosphorus oxychloride (POCl3). The reaction proceeds as follows:
2,4,5-trichlorophenol+POCl3→2,4,5-Trichlorophenyl dihydrogen phosphate
Industrial Production: Industrial production methods typically involve large-scale synthesis using the above reaction. due to its toxicity and environmental concerns, the use of 2,4,5-T has declined significantly.
Analyse Chemischer Reaktionen
Reactions: 2,4,5-T can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form other derivatives.
Reduction: Reduction reactions can lead to different products.
Substitution: Substitution reactions at the chlorine atoms can occur.
Reagents: Phosphorus oxychloride (POCl), strong acids, and other reagents.
Conditions: These reactions often take place under acidic conditions.
Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, hydrolysis of 2,4,5-T yields 2,4,5-trichlorophenol and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
2,4,5-T has been used in various scientific fields:
Agriculture: Historically, it was employed as a plant growth regulator and herbicide. its use has decreased due to environmental and health concerns.
Wood and Paper Preservation: It acts as a preservative against decay and pests.
Wirkmechanismus
The exact mechanism by which 2,4,5-T exerts its effects is not fully understood. It likely interferes with plant hormone systems, affecting growth and development.
Vergleich Mit ähnlichen Verbindungen
2,4,5-T is related to other chlorinated phenols, such as 2,4-dichlorophenol and 2,4,6-trichlorophenol. its unique structure and properties distinguish it from these compounds.
Remember that 2,4,5-T has been largely phased out due to environmental and health concerns
Eigenschaften
CAS-Nummer |
20194-77-8 |
|---|---|
Molekularformel |
C6H4Cl3O4P |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
(2,4,5-trichlorophenyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H4Cl3O4P/c7-3-1-5(9)6(2-4(3)8)13-14(10,11)12/h1-2H,(H2,10,11,12) |
InChI-Schlüssel |
UYJJSDVGYDHALK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)

![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12002502.png)









